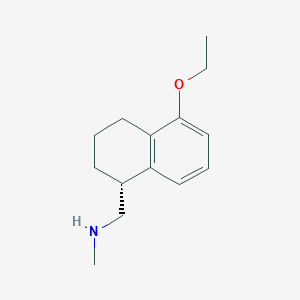

2-Chloro-6-fluorophenylhydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-fluorophenylhydrazine is a chemical compound used in various industrial and scientific applications. Its synthesis and properties have been the subject of several studies.

Synthesis Analysis

- The synthesis of related compounds, such as 4-chloro-2-fluorophenylhydrazine, involves starting with 2-fluoroaniline, followed by acylation, chlorination, and hydrolysis. The process includes diazotization and reduction reactions, yielding high purity products with simple operation and mild reaction conditions (Zhong-liang, 2010).

Molecular Structure Analysis

- The molecular and crystal structures of related compounds have been determined using techniques like X-ray diffraction. These studies help in understanding the geometric and electronic structure of such compounds (Dekeyser et al., 1995).

Chemical Reactions and Properties

- Compounds like 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines, synthesized from similar chemical structures, show significant antimicrobial properties (Rathore & Kumar, 2006).

Physical Properties Analysis

- The physical properties such as melting points and solubility of these compounds are crucial for their application in various fields. For instance, the melting point of 4-chloro-2-fluorophenylhydrazine is reported to be around 59-60 ℃ (Zhong-liang, 2010).

Chemical Properties Analysis

- The reactivity of these compounds with various reagents and under different conditions is studied to understand their chemical behavior. For example, the reaction of 6-arylidene-2,2-dimethylcyclohexanones with phenylhydrazine shows the formation of specific structures, indicating the chemical reactivity of similar compounds (Gar et al., 2014).

Applications De Recherche Scientifique

Antiviral Research Applications

Phenothiazines, including chlorpromazine and fluphenazine, have been explored for their antiviral activity towards RNA-viruses. These compounds exhibit potential antiviral activity by inhibiting processes such as clathrin-dependent endocytosis, cell-cell fusion, and virus replication. Their activity at non-toxic concentrations suggests therapeutic potential for various viruses, highlighting a need for further research in animal and human studies (Otręba, Kośmider, & Rzepecka-Stojko, 2020).

Anticancer Research Applications

The anticancer activity of phenothiazines, such as fluphenazine, perphenazine, and prochlorperazine, has been investigated, showing inhibition of cancer cell line viability. Their antitumor activity is mediated by effects on the cell cycle, proliferation, or apoptosis. These drugs have been found to target drug efflux pumps and regulate significant pathways influenced by D2 receptor antagonists, suggesting their potential in reducing the viability of cancer cell lines and supporting their repurposing for cancer therapy (Otręba & Kośmider, 2020).

Repurposing Psychotropic Agents

Research has also focused on repurposing psychotropic agents, such as antipsychotics and antidepressants, for their antiviral properties beyond their conventional uses. This narrative review highlights over 100 psychotropic agents studied for activity against various human pathogen viruses, with many showing promising results. Such studies underscore the potential of these agents in antiviral therapy, warranting further investigation, including clinical trials for repurposing as antiviral drugs (Golden, Rosenstein, Belhorn, & Blatt, 2021).

Practical Synthesis Applications

The synthesis of related compounds like 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, represents another area of research application. The development of practical synthesis methods for such compounds underscores the broader chemical research applications of fluoro- and chlorophenyl compounds. These synthesis methods are crucial for the production of pharmaceuticals and highlight the importance of chemical research in drug development (Qiu, Gu, Zhang, & Xu, 2009).

Safety and Hazards

While specific safety data for 2-Chloro-6-fluorophenylhydrazine is not provided in the search results, general precautions for handling similar chemical compounds include avoiding inhalation, ingestion, and contact with skin and eyes. It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling such compounds .

Orientations Futures

Mécanisme D'action

Mode of Action

The mode of action of 2-Chloro-6-fluorophenylhydrazine is currently unknown due to the lack of research data

Result of Action

The molecular and cellular effects of 2-Chloro-6-fluorophenylhydrazine’s action are currently unknown . These effects would be determined by the compound’s targets and mode of action, as well as the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how it interacts with its targets . .

Propriétés

IUPAC Name |

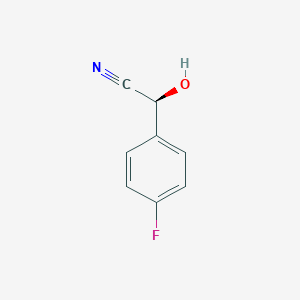

(2-chloro-6-fluorophenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMWMYHEKGCISN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371452 |

Source

|

| Record name | 2-Chloro-6-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluorophenylhydrazine | |

CAS RN |

175276-74-1 |

Source

|

| Record name | 2-Chloro-6-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)

![1,3,2-Dioxaphosphorinane, 5-butyl-5-ethyl-2-[2,4,6-tris(1,1-dimethylethyl)phenoxy]-](/img/structure/B70271.png)

![[(5-Chlorobenzo[b]thiophen-3-yl)methyl](triphenyl)phosphonium bromide](/img/structure/B70272.png)